molecular formula C10H9NO5S B019445 Saccharin N-(2-Acetic Acid Methyl Ester) CAS No. 6639-62-9

Saccharin N-(2-Acetic Acid Methyl Ester)

Cat. No.: B019445
CAS No.: 6639-62-9
M. Wt: 255.25 g/mol
InChI Key: YWLDQSMTDJWJCC-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Research on N-Substituted Saccharin (B28170) Compounds

The story of Saccharin N-(2-Acetic Acid Methyl Ester) is intrinsically linked to the discovery of its parent compound, saccharin (1,2-benzisothiazol-3(2H)-one-1,1-dioxide), in 1879 by Constantin Fahlberg and Ira Remsen. wikipedia.org Initially lauded as a revolutionary non-caloric sweetener, the research on saccharin and its derivatives has undergone significant evolution. ebsco.comrdd.edu.iq

Early research was predominantly focused on the synthesis and characterization of saccharin and its salts for use in the food and pharmaceutical industries. researchgate.netresearchgate.net However, the 20th century saw a growing interest in modifying the saccharin structure to explore new functionalities. The nitrogen atom of the sulfonamide group proved to be a prime site for substitution, leading to the development of a vast library of N-substituted saccharin derivatives. oup.com

The initial wave of research into N-substituted saccharins explored their potential as improved sweeteners or as probes to understand the structure-activity relationship of sweetness. nih.gov Over time, the focus broadened, with scientists investigating the catalytic and therapeutic potential of these compounds. rsc.org This shift marked a pivotal point in the evolution of saccharin chemistry, moving beyond its role as a simple sugar substitute to a versatile scaffold for the design of new molecules with diverse applications. acs.org

Significance of Saccharin N-(2-Acetic Acid Methyl Ester) within Benzisothiazole Chemistry

Saccharin N-(2-Acetic Acid Methyl Ester) is a key member of the benzisothiazole family, a class of heterocyclic compounds containing a fused benzene (B151609) and isothiazole (B42339) ring system. The chemistry of benzisothiazoles is rich and varied, with applications ranging from pharmaceuticals to materials science.

The synthesis of Saccharin N-(2-Acetic Acid Methyl Ester) and other N-substituted derivatives is a cornerstone of modern benzisothiazole chemistry. oup.com The N-substitution of the saccharin ring is a versatile strategy to introduce a wide range of functional groups, thereby tuning the electronic and steric properties of the molecule. nih.gov This allows for the creation of a diverse array of compounds with tailored properties.

Saccharin N-(2-Acetic Acid Methyl Ester) itself can serve as a valuable building block in organic synthesis. researchgate.net The ester functionality provides a reactive handle for further chemical transformations, enabling the construction of more complex molecules. For instance, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines or alcohols to form amides or other esters, respectively. This versatility makes it a valuable intermediate for the synthesis of new pharmaceutical agents and functional materials.

Interdisciplinary Research Relevance for Advanced Materials and Biological Systems

The unique chemical structure of Saccharin N-(2-Acetic Acid Methyl Ester) and its derivatives has opened doors to a wide range of interdisciplinary research applications, extending into the realms of advanced materials and biological systems.

Advanced Materials:

The rigid, aromatic core of the saccharin moiety, combined with the reactive potential of the N-acetic acid methyl ester group, makes these compounds interesting candidates for the development of novel materials. Research has shown that saccharin derivatives can be incorporated into polymers to create materials with specific properties. oup.com For example, vinyl monomers containing saccharin residues have been synthesized and polymerized, suggesting potential applications in areas such as specialty polymers and functional coatings. oup.com

Furthermore, the ability of saccharin derivatives to act as corrosion inhibitors for metals like carbon steel highlights their potential in materials protection. ijcsi.proresearchgate.net The nitrogen and oxygen atoms in the saccharin structure can coordinate with metal surfaces, forming a protective layer that prevents corrosion. The N-substituent can be modified to enhance this protective effect.

The catalytic activity of saccharin and its derivatives is another area of active research with implications for materials science. rsc.orgnih.gov These compounds can act as organocatalysts in a variety of chemical reactions, offering a greener and more sustainable alternative to traditional metal-based catalysts. rsc.org

Biological Systems:

The biological activity of N-substituted saccharin derivatives has been a major focus of research. nih.govnih.govnih.gov While saccharin itself is primarily known for its sweetness, modification at the nitrogen position can lead to compounds with significant therapeutic potential.

A particularly promising area of investigation is the inhibition of carbonic anhydrases (CAs) by N-substituted saccharins. nih.govnih.gov CAs are a family of enzymes involved in various physiological processes, and their inhibition has been linked to the treatment of diseases such as glaucoma, epilepsy, and certain types of cancer. Studies have shown that N-substituted saccharin derivatives can be potent and selective inhibitors of specific CA isoforms, making them attractive candidates for drug development. nih.gov

The anti-inflammatory properties of saccharin derivatives are also being explored. nih.gov Certain N-substituted saccharins have been found to inhibit inflammatory pathways, suggesting their potential use in treating inflammatory conditions. The ability to systematically modify the N-substituent allows for the fine-tuning of biological activity and the development of compounds with improved efficacy and reduced side effects.

Properties

IUPAC Name

methyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate
Source PubChem
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InChI

InChI=1S/C10H9NO5S/c1-16-9(12)6-11-10(13)7-4-2-3-5-8(7)17(11,14)15/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

YWLDQSMTDJWJCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50216614
Record name Saccharin N-(2-acetic acid methyl ester)
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Molecular Weight

255.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6639-62-9
Record name 1,2-Benzisothiazole-2(3H)-acetic acid, 3-oxo-, methyl ester, 1,1-dioxide
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Record name Saccharin N-(2-acetic acid methyl ester)
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Record name Saccharin N-(2-acetic acid methyl ester)
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Record name Methyl 3-oxo1,2-benzisothiazole-2(3H)-acetate 1,1-dioxide
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Record name SACCHARIN N-(2-ACETIC ACID METHYL ESTER)
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Synthetic Methodologies for Saccharin N 2 Acetic Acid Methyl Ester and N Substituted Saccharin Analogues

Direct Esterification and Transesterification Approaches

The synthesis of the methyl ester functional group in Saccharin (B28170) N-(2-Acetic Acid Methyl Ester) is achieved by converting its carboxylic acid precursor, Saccharin N-(2-Acetic Acid). This is typically accomplished through direct esterification.

Acid-Catalyzed Esterification Protocols for Methyl Ester Formation

The classic Fischer esterification, a cornerstone of organic synthesis, serves as a primary method for producing methyl esters from their corresponding carboxylic acids. This acid-catalyzed equilibrium reaction involves heating the carboxylic acid (Saccharin N-(2-Acetic Acid)) with an excess of methanol (B129727) in the presence of a strong acid catalyst.

The mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which significantly enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by the methanol molecule forms a tetrahedral intermediate. After a proton transfer, a molecule of water is eliminated, and deprotonation of the resulting species yields the methyl ester and regenerates the acid catalyst. sigmaaldrich.comsigmaaldrich.com To drive the reversible reaction toward the product, the removal of water is essential. sigmaaldrich.comsigmaaldrich.com

Commonly employed strong acid catalysts for this purpose include:

Sulfuric Acid (H₂SO₄): A widely used, cost-effective catalyst, though its dehydrating and oxidizing properties can sometimes lead to side reactions. sigmaaldrich.com

Hydrogen Chloride (HCl): Often favored due to its high acidity and the ease with which it can be removed from the reaction mixture upon completion. sigmaaldrich.com

p-Toluenesulfonic acid (TsOH): A solid, non-oxidizing acid that is convenient to handle. sigmaaldrich.com

Esterification using Specific Reagents (e.g., Boron Trifluoride-Methanol)

For a more rapid and cleaner conversion, specific reagents like boron trifluoride-methanol complex (BF₃·MeOH) are highly effective. sigmaaldrich.comsigmaaldrich.com This reagent is particularly useful for preparing methyl esters from both aliphatic and aromatic carboxylic acids under very mild conditions. sigmaaldrich.com The reaction with BF₃-methanol is often faster than traditional acid-catalyzed methods, sometimes being nearly instantaneous or requiring only a few minutes of refluxing. sigmaaldrich.com

The BF₃ acts as a powerful Lewis acid catalyst, activating the carboxylic acid for nucleophilic attack by methanol. sigmaaldrich.com One of the significant advantages of using BF₃ is the absence of side reactions like isomerization or artifact production that can occur with other catalysts, especially when dealing with sensitive substrates. sigmaaldrich.comusda.gov Furthermore, the by-products of the reaction are volatile, simplifying the isolation and purification of the desired ester product. sigmaaldrich.com The process is generally quantitative and can be adapted for various scales. sigmaaldrich.comsigmaaldrich.com

Below is a table outlining a typical procedure for esterification using a 10-14% BF₃-methanol solution, based on established protocols. seafdec.org

Table 1: Typical Reaction Parameters for Esterification with BF₃-Methanol Reagent

Parameter Value/Condition Purpose
Sample Size (Acid) 100 - 250 mg Starting material quantity.
Reaction Flask 50 mL Vessel for the reaction.
0.5N Methanolic NaOH 4 mL Used for initial saponification if starting from a glyceride.
BF₃-Methanol Reagent 5 mL The catalyst and methanol source.
Reaction Temperature 90 - 100°C To accelerate the reaction rate.
Reaction Time ~2 minutes Duration of heating with the BF₃ reagent.
Extraction Solvent n-Hexane (2 mL) To isolate the nonpolar methyl ester product.

N-Alkylation Strategies for Saccharin Derivatives

The introduction of the acetic acid methyl ester side chain onto the nitrogen atom of the saccharin ring is a critical step. This is typically achieved via N-alkylation, a class of nucleophilic substitution reactions.

Reaction of Saccharin Salts with Halogenated Precursors

A prevalent and straightforward method for the N-alkylation of saccharin involves the use of its corresponding salt, most commonly sodium saccharin. ijmcr.comresearchgate.net Sodium saccharin, which is readily available, features an anionic nitrogen atom that acts as a potent nucleophile.

This nucleophile readily displaces a halide from an appropriate alkyl halide, such as methyl chloroacetate (B1199739) or methyl bromoacetate, in a classic Sₙ2 reaction. The reaction is typically conducted in a polar aprotic solvent, such as N,N-dimethylformamide (DMF), which effectively solvates the cation while leaving the nucleophilic anion exposed and reactive. ijmcr.com The mixture is often heated to ensure a reasonable reaction rate and high yield. ijmcr.comresearchgate.net Phase-transfer catalysts, like tetrabutylammonium (B224687) bromide (TBAB), can also be employed to facilitate the reaction between the saccharin salt (aqueous phase or solid) and the alkyl halide in an organic solvent. rsc.org

In Situ Preparation of Saccharin Salts for Alkylation

An alternative to using a pre-formed salt of saccharin is the in situ generation of the saccharinate anion. tandfonline.comresearchgate.net This approach offers the convenience of a one-pot reaction, avoiding the need to isolate the saccharin salt separately.

In this method, saccharin is dissolved in a suitable solvent along with a base. The base deprotonates the acidic N-H of the saccharin imide group, forming the nucleophilic anion directly in the reaction mixture. Immediately following its formation, the alkylating agent (e.g., methyl chloroacetate) is added to proceed with the N-alkylation. Common bases used for this purpose include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), often in a solvent like DMF or N-methyl-2-pyrrolidinone (NMP). tandfonline.comnih.gov

Microwave-Assisted Alkylation Techniques

To significantly reduce reaction times and often improve yields, microwave-assisted organic synthesis (MAOS) has been successfully applied to the N-alkylation of saccharin. tandfonline.comresearchgate.net Microwave irradiation provides rapid and efficient heating of the polar reaction mixture, dramatically accelerating the rate of the substitution reaction compared to conventional heating methods. tandfonline.comorganic-chemistry.org

This technique is compatible with both the use of pre-formed saccharin salts and the in situ generation of the nucleophile. tandfonline.comresearchgate.net The efficiency of microwave heating allows for the completion of reactions in minutes rather than hours, making it an attractive method for high-throughput synthesis and process optimization. tandfonline.comresearchgate.netnih.gov

The following table compares the synthesis of N-alkylated saccharins using both conventional heating and microwave irradiation, demonstrating the clear advantages of the latter. tandfonline.com

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation for N-Alkylation of Saccharin

Method Temperature Time Yield
Conventional Heating 140 °C 3 hours Moderate to Good
Microwave Irradiation 100 °C 15 minutes Good to Excellent

Synthesis via Precursor Transformation

The generation of Saccharin N-(2-Acetic Acid Methyl Ester) and related N-substituted saccharin compounds can be effectively achieved through the chemical modification of precursor molecules. These methods involve the transformation of functional groups to arrive at the desired ester and other analogues.

Hydrolysis of Nitrile Derivatives Followed by Esterification

A key pathway to obtaining Saccharin N-(2-Acetic Acid Methyl Ester) involves a two-step process starting from a nitrile precursor. This method capitalizes on the reactivity of the nitrile group, which can be hydrolyzed to a carboxylic acid and subsequently esterified.

A documented approach involves the initial synthesis of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetonitrile. This nitrile derivative serves as the crucial intermediate. The synthesis is typically achieved through the reaction of saccharin sodium salt with a haloacetonitrile, such as chloroacetonitrile.

The subsequent conversion of the nitrile to the target methyl ester can be accomplished, for example, by acidic or basic hydrolysis of the nitrile to form the corresponding carboxylic acid, followed by a standard esterification reaction with methanol, often in the presence of an acid catalyst. A series of N-substituted saccharins, including alkyl (1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetates, have been synthesized in moderate to excellent yields using such approaches. researchgate.net

Table 1: Synthesis of Saccharin N-(2-Acetic Acid Methyl Ester) Precursor

Reactant 1Reactant 2Product
Saccharin Sodium SaltChloroacetonitrile2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetonitrile

Hydrazinolysis of Saccharin and Subsequent Derivatization

Another versatile method for producing N-substituted saccharin analogues involves the use of hydrazine (B178648). This approach opens up pathways to a variety of derivatives through the formation of a saccharin-hydrazine intermediate.

The initial step is the hydrazinolysis of saccharin, which typically involves reacting saccharin with hydrazine hydrate. This reaction yields a saccharin hydrazine compound. ijmcr.com This intermediate is a valuable building block for further chemical modifications.

For instance, saccharinyl hydrazide can be synthesized and utilized as a key precursor for creating a range of novel molecules. researchgate.net These subsequent derivatization reactions can include condensation with aldehydes or ketones to form hydrazones, or acylation to produce acylhydrazides. While this method is more commonly applied for creating a broader family of N-substituted saccharin analogues, the fundamental principle of using a hydrazine-derived intermediate is a cornerstone of this synthetic strategy.

Table 2: Representative Derivatization of Saccharin Hydrazine

Saccharin IntermediateReactantProduct Type
Saccharin HydrazineAldehyde/KetoneHydrazone
Saccharin HydrazineAcyl Chloride/AnhydrideAcylhydrazide

Stereoselective Synthesis of Saccharin N-(2-Acetic Acid Methyl Ester) Analogues

The stereoselective synthesis of analogues of Saccharin N-(2-Acetic Acid Methyl Ester) is not a widely documented area of research based on available scientific literature. While stereoselective synthesis is a critical field for the preparation of chiral molecules, its specific application to produce enantiomerically pure or diastereomerically enriched analogues of this particular saccharin derivative does not appear to be extensively reported. researchgate.netresearchgate.net Research in the broader field of saccharin chemistry has explored the synthesis of chiral saccharin derivatives, often starting from optically pure amino acids. researchgate.net However, these methods are not directly focused on the acetic acid methyl ester side chain.

Reactivity and Reaction Mechanisms of Saccharin N 2 Acetic Acid Methyl Ester

Hydrolytic Stability and Degradation Pathways

The stability of Saccharin (B28170) N-(2-acetic acid methyl ester) in aqueous environments is a key factor in determining its persistence and potential impact. Hydrolysis, the cleavage of chemical bonds by the addition of water, is a primary degradation pathway.

Acid-Catalyzed Hydrolysis Mechanisms of Ester Linkage

The ester linkage in Saccharin N-(2-acetic acid methyl ester) is susceptible to hydrolysis, a reaction that can be catalyzed by the presence of acid. youtube.comlibretexts.org This process involves the protonation of the carbonyl oxygen of the ester group, which enhances the electrophilicity of the carbonyl carbon. khanacademy.org A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon. youtube.comyoutube.com This leads to the formation of a tetrahedral intermediate. libretexts.org Subsequently, the intermediate collapses, breaking the bond between the acyl group and the methoxy (B1213986) group, resulting in the formation of Saccharin N-(2-acetic acid) and methanol (B129727). libretexts.org

The general mechanism for acid-catalyzed ester hydrolysis proceeds as follows:

Protonation of the carbonyl oxygen: This step increases the electrophilic character of the carbonyl carbon, making it more susceptible to nucleophilic attack. khanacademy.org

Nucleophilic attack by water: A water molecule attacks the carbonyl carbon, leading to a tetrahedral intermediate. youtube.comyoutube.com

Proton transfer: A proton is transferred from the oxonium ion to the methoxy group, making it a better leaving group (methanol).

Elimination of the leaving group: The tetrahedral intermediate collapses, reforming the carbonyl group and expelling methanol.

Deprotonation: The protonated carbonyl group of the carboxylic acid is deprotonated by water to yield the final carboxylic acid product and regenerate the acid catalyst.

Environmental Degradation Studies on Saccharin and its Derivatives

While specific studies on the environmental degradation of Saccharin N-(2-acetic acid methyl ester) are limited, research on saccharin and its other derivatives provides valuable insights into its likely environmental fate. Saccharin has been identified as an emerging environmental contaminant due to its widespread use and persistence in wastewater treatment plants. researchgate.netagriculturejournals.cz

Studies have shown that saccharin can be degraded by microorganisms in soil and water, with half-lives varying depending on environmental conditions. acs.orgresearchgate.net For instance, in soil incubation experiments, saccharin was found to have a half-life of 3 to 12 days. acs.orgresearchgate.net The biodegradability of saccharin in natural waters is dependent on the presence of sufficient microorganisms and nutrients. uni-lj.si In some cases, saccharin shows persistence with a half-life of up to several years. researchgate.net

Advanced oxidation processes (AOPs), such as photocatalytic oxidation using titanium dioxide (TiO2) and photo-Fenton oxidation, have been shown to be effective in degrading saccharin in water. researchgate.netpsu.eduscientific.net These processes generate highly reactive hydroxyl radicals that can break down the saccharin molecule. psu.edu For example, the photo-Fenton system has been reported to achieve a mineralization efficiency of 92.4% for saccharin. researchgate.net

The degradation of saccharin in the environment can lead to the formation of various transformation products. However, the specific degradation pathways and products for Saccharin N-(2-acetic acid methyl ester) under environmental conditions have not been detailed in the provided search results.

Nucleophilic Acyl Substitution Reactions of the Ester Group

The ester group in Saccharin N-(2-acetic acid methyl ester) is a key site for nucleophilic acyl substitution reactions. masterorganicchemistry.com In these reactions, a nucleophile replaces the methoxy group of the ester. libretexts.orglibretexts.org The reactivity of the ester towards nucleophiles is a fundamental aspect of its chemical character. youtube.com

Aminolysis Reactions and Amide Bond Formation

Aminolysis is a specific type of nucleophilic acyl substitution where an amine acts as the nucleophile, leading to the formation of an amide. libretexts.org The reaction of Saccharin N-(2-acetic acid methyl ester) with an amine would involve the attack of the amine's lone pair of electrons on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating methanol and forming the corresponding N-substituted amide of Saccharin N-(2-acetic acid). This reaction is a common method for synthesizing amides.

Table 1: Hypothetical Aminolysis Reactions of Saccharin N-(2-Acetic Acid Methyl Ester)

AmineProduct
Ammonia (NH₃)Saccharin N-(2-acetamide)
Methylamine (CH₃NH₂)Saccharin N-(2-N-methylacetamide)
Aniline (C₆H₅NH₂)Saccharin N-(2-N-phenylacetamide)

This table presents hypothetical products as specific experimental data for these reactions were not found in the search results.

Transesterification Reactivity

Transesterification is another important nucleophilic acyl substitution reaction where the alkoxy group of an ester is exchanged with that of an alcohol. capes.gov.br This reaction is typically catalyzed by an acid or a base. In the case of Saccharin N-(2-acetic acid methyl ester), reacting it with a different alcohol (e.g., ethanol) in the presence of a catalyst would lead to the formation of a new ester (Saccharin N-(2-acetic acid ethyl ester)) and methanol. scbt.com The equilibrium of this reaction can be shifted by using a large excess of the reactant alcohol or by removing one of the products.

Table 2: Potential Transesterification Products of Saccharin N-(2-Acetic Acid Methyl Ester)

Reactant AlcoholProduct Ester
EthanolSaccharin N-(2-acetic acid ethyl ester)
PropanolSaccharin N-(2-acetic acid propyl ester)
IsopropanolSaccharin N-(2-acetic acid isopropyl ester)

This table illustrates potential products based on the principles of transesterification, as direct experimental results were not available in the provided search results.

Oxidation-Reduction Chemistry

The oxidation-reduction chemistry of Saccharin N-(2-acetic acid methyl ester) is primarily associated with the saccharin moiety. The sulfur atom in the sulfonamide group is in a high oxidation state (+6) and is generally stable to further oxidation. However, the benzene (B151609) ring can undergo oxidation under harsh conditions.

Conversely, reduction of the saccharin ring system can occur. Electrochemical studies on sodium saccharin have shown that it can undergo both oxidation and reduction processes. peacta.org The specific redox potentials and reaction products are dependent on the experimental conditions, such as the electrode material and the composition of the electrolyte solution. peacta.org For instance, cyclic voltammetry studies have been used to investigate the electrochemical behavior of sodium saccharin. peacta.org

Advanced oxidation processes, as mentioned earlier, can lead to the degradation of the saccharin ring system through the action of powerful oxidizing agents like hydroxyl radicals. psu.eduscientific.net While these studies focus on the degradation of saccharin itself, similar reactivity would be expected for its derivatives like Saccharin N-(2-acetic acid methyl ester).

Derivatization Strategies for Functionalization and Analysis

Derivatization is a chemical process used to convert a compound into a product of similar structure, called a derivative. In analytical chemistry, derivatization is often employed to enhance the volatility, stability, or detectability of analytes prior to analysis, particularly for techniques like gas chromatography-mass spectrometry (GC-MS). For a compound such as Saccharin N-(2-Acetic Acid Methyl Ester), derivatization strategies can be pivotal for both creating new functionalized molecules and for enabling precise analytical characterization.

The transformation of fatty acids into their corresponding methyl esters (FAMEs) is a cornerstone of lipid analysis, allowing for enhanced volatility and separation during gas chromatography. nih.govsigmaaldrich.com This is typically achieved through esterification of free fatty acids or transesterification of glycerolipids, often using an acid or base catalyst. wikipedia.org The most common method involves reacting the parent compound with methanol in the presence of a catalyst like boron trichloride (B1173362) (BCl₃), boron trifluoride (BF₃), or hydrochloric acid (HCl). nih.govsigmaaldrich.com

While Saccharin N-(2-Acetic Acid Methyl Ester) is not a fatty acid, the principles of esterification can be applied to synthesize analogues or modify the existing methyl ester group. For instance, the ester group could be hydrolyzed to the corresponding carboxylic acid, which could then be re-esterified with different alcohols (e.g., ethanol, propanol) to create a series of alkyl ester analogues. Conversely, transesterification could potentially be used to exchange the methyl group for a different alkyl group directly. This derivatization would alter the compound's lipophilicity and other physicochemical properties.

The esterification reaction is catalyzed by protonating an oxygen atom on the carboxyl group, which significantly increases its reactivity toward the alcohol. sigmaaldrich.com The process is quantitative and produces stable derivatives suitable for GC analysis. sigmaaldrich.com

Table 1: Common Catalysts and Conditions for FAME Synthesis

Catalyst Reagent(s) Typical Conditions Notes
Boron Trichloride 12% BCl₃ in Methanol Heat at 60°C for 5-10 minutes. sigmaaldrich.com A water scavenger can be added to improve efficiency. sigmaaldrich.com
Boron Trifluoride 10% BF₃ in Methanol Heat at 37°C for 20 minutes. nih.gov The reagent has a limited shelf life. nih.gov
Hydrochloric Acid 8% (w/v) HCl in Methanol/Water Heat at 45°C for 60 minutes. nih.gov A convenient and effective method using concentrated aqueous HCl. nih.gov

Silylation is one of the most prevalent derivatization techniques used to prepare samples for GC-MS analysis. nih.gov The process involves replacing active hydrogen atoms in polar functional groups (such as -OH, -COOH, and -NH) with a trimethylsilyl (B98337) (TMS) group. youtube.comnih.gov This chemical modification increases the volatility and thermal stability of the analyte by reducing its polarity and ability to form intermolecular hydrogen bonds. youtube.comnih.gov For a molecule like Saccharin N-(2-Acetic Acid Methyl Ester), any potential hydrolysis to the carboxylic acid derivative would create a site for silylation.

The most common silylating agents are highly reactive compounds like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). youtube.comgoogle.com The reaction is typically carried out by heating the sample with the silylating reagent, sometimes in a solvent like pyridine (B92270) or dimethylformamide (DMF), to ensure completion. youtube.comgoogle.com For complex samples containing sugars or α-keto acids, a preliminary methoximation step is often performed to prevent the formation of multiple derivatives from different isomers (tautomers). youtube.comrestek.com

The resulting TMS esters are significantly more volatile, allowing them to be analyzed by GC-MS at lower temperatures, which helps prevent thermal degradation of the parent molecule. youtube.com

Table 2: Common Reagents for Silylation Derivatization

Reagent Abbreviation Key Features
N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA Considered the most volatile silylating reagent, producing volatile by-products. youtube.com
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA A powerful silylating agent, often used with a catalyst or in a solvent like DMF. google.com
Trimethylchlorosilane TMCS Often used as a catalyst in combination with other silylating agents like BSTFA to increase reactivity.

Photochemical Reactivity and Cycloaddition Reactions of Related Saccharin Anions

The saccharin scaffold possesses significant photochemical reactivity, particularly in its anionic form. The deprotonated saccharin anion can undergo structural rearrangements and participate in cycloaddition reactions when exposed to ultraviolet (UV) radiation. nih.govresearchgate.net These reactions provide a modern, single-step pathway to complex heterocyclic structures that are otherwise synthesized through multi-step processes. researchgate.net

Studies have shown that irradiating monomeric saccharin can lead to a structural rearrangement, forming an isomer termed iso-saccharin. nih.gov Theoretical calculations suggest that the conjugate bases (anions) of both saccharin and iso-saccharin are relevant species in systems where saccharin participates. nih.gov

Of significant interest is the photochemical strategy for synthesizing seven-membered ring benzosultams. This is achieved through a regioselective photocycloaddition of the saccharin anion to various π-systems, such as alkenes. researchgate.net The reaction involves the photoexcited saccharin anion (*sac⁻) reacting with an alkene to expand the ring system. researchgate.net This method is a notable improvement over traditional syntheses that often require toxic reagents like organotin hydrides or expensive palladium catalysts. researchgate.net The efficiency and productivity of this photochemical reaction can be significantly enhanced by using a continuous-flow photoreactor, which allows for continuous irradiation of the reaction mixture. For example, irradiating a mixture of saccharin sodium salt and an alkene at 300 nm in a flow reactor can produce the desired benzosultam with high yield and productivity. researchgate.net

Furthermore, N-substituted saccharin derivatives, such as N-(thioalkyl)-saccharins, also exhibit photochemical reactivity. Under inert, triplet-sensitized conditions, these derivatives undergo photocyclization to yield polycyclic sultams. researchgate.net

Table 3: Research Findings on Photochemical Reactions of Saccharin Anions

Reactant(s) Reaction Type Conditions Product(s) Key Finding
Monomeric Saccharin Photoisomerization UV irradiation (290 nm) in a low-temperature argon matrix. nih.gov Iso-saccharin Demonstrates the photochemical instability of the saccharin scaffold, leading to a new isomer. nih.gov
Saccharin Sodium Salt, Alkene Photocycloaddition / Ring Expansion Continuous irradiation (300 nm) in a photo-flow reactor. researchgate.net Seven-membered ring benzosultams. researchgate.net A one-step photochemical method to produce complex benzosultams, avoiding toxic or expensive catalysts. researchgate.net

Compound Index

Table 4: List of Mentioned Chemical Compounds

Compound Name Abbreviation/Synonym
Saccharin N-(2-Acetic Acid Methyl Ester) -
Fatty Acid Methyl Ester FAME
Boron Trichloride BCl₃
Boron Trifluoride BF₃
Hydrochloric Acid HCl
Methanol -
Ethanol -
Propanol -
N-methyl-N-(trimethylsilyl)trifluoroacetamide MSTFA
N,O-Bis(trimethylsilyl)trifluoroacetamide BSTFA
Trimethylchlorosilane TMCS
Hexamethyldisilazane HMDS
Pyridine -
Dimethylformamide DMF
Saccharin 1,2-benzisothiazol-3(2H)-one 1,1-dioxide
Saccharin Sodium Salt Sodium Saccharin
Iso-saccharin -
Benzylsultam -
N-(thioalkyl)-saccharin -
Acetone -
Organotin Hydride -

Spectroscopic Elucidation and Structural Characterization of Saccharin N 2 Acetic Acid Methyl Ester

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In Saccharin (B28170) N-(2-Acetic Acid Methyl Ester), distinct signals corresponding to the aromatic protons of the benzisothiazole ring, the methylene (B1212753) protons of the acetic acid moiety, and the methyl ester protons are expected.

The aromatic region of the spectrum is characterized by a complex multiplet pattern between approximately 7.8 and 8.3 ppm, arising from the four non-equivalent protons on the benzene (B151609) ring of the saccharin core. The methylene protons (N-CH₂-COO) adjacent to the nitrogen atom are expected to produce a singlet at approximately 4.6 ppm. A sharp singlet, integrating to three protons, appears further upfield around 3.7 ppm, which is characteristic of the methyl ester (-OCH₃) group.

Table 1: Predicted ¹H NMR Chemical Shifts for Saccharin N-(2-Acetic Acid Methyl Ester) Note: Data is predicted based on foundational NMR principles and analysis of similar structures, as direct experimental spectra for this specific compound are not widely published.

Protons Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic-H 7.8 - 8.3 Multiplet 4H
N-CH₂ ~4.6 Singlet 2H

¹³C NMR spectroscopy complements ¹H NMR by providing a spectrum of the carbon skeleton. The spectrum for Saccharin N-(2-Acetic Acid Methyl Ester) would show distinct signals for each unique carbon atom.

Key expected signals include two carbonyl carbons: one for the ester group (~168 ppm) and one for the saccharin amide (~159 ppm). The six aromatic carbons of the benzisothiazole ring would produce a series of peaks between 121 and 138 ppm. The methylene carbon (N-CH₂) is anticipated to appear around 42 ppm, while the methyl ester carbon (-OCH₃) would be observed further upfield at approximately 53 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for Saccharin N-(2-Acetic Acid Methyl Ester) Note: Data is predicted based on foundational NMR principles and analysis of similar structures.

Carbon Predicted Chemical Shift (δ, ppm)
Ester C=O ~168
Amide C=O ~159
Aromatic C (quaternary) 138, 127
Aromatic C-H 136, 135, 125, 121
O-CH₃ ~53

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Saccharin N-(2-Acetic Acid Methyl Ester) is distinguished by several characteristic absorption bands.

The most prominent features are the strong absorptions from the carbonyl (C=O) and sulfonyl (SO₂) groups. Two distinct C=O stretching bands are expected: one for the ester carbonyl, typically appearing around 1750 cm⁻¹, and another for the amide carbonyl of the saccharin ring near 1720 cm⁻¹ ijmcr.com. The sulfonyl group gives rise to two strong characteristic bands: an asymmetric stretching vibration around 1335 cm⁻¹ and a symmetric stretching vibration near 1180 cm⁻¹ ijmcr.com. Additional significant peaks include C-H stretching vibrations from the aromatic ring (above 3000 cm⁻¹) and the aliphatic methylene and methyl groups (below 3000 cm⁻¹), as well as C-O stretching from the ester group between 1250 and 1000 cm⁻¹.

Table 3: Key IR Absorption Bands for Saccharin N-(2-Acetic Acid Methyl Ester)

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Ester C=O Stretch ~1750
Amide C=O Stretch ~1720
Aromatic C-H Stretch >3000
Aliphatic C-H Stretch <3000
Sulfonyl S=O Asymmetric Stretch ~1335
Sulfonyl S=O Symmetric Stretch ~1180

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information based on the fragmentation patterns of the molecule.

For Saccharin N-(2-Acetic Acid Methyl Ester) (C₁₀H₉NO₅S), the molecular ion peak [M]⁺ would be observed at an m/z of approximately 255.02 nih.gov. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Electron impact (EI) ionization typically induces fragmentation, providing clues to the molecule's structure. Common fragmentation pathways for this molecule would include the loss of the methoxy (B1213986) group (-OCH₃) to give a fragment at m/z 224, or the loss of the entire carbomethoxy group (-COOCH₃) resulting in a fragment at m/z 196 nih.govnih.gov. Another characteristic fragmentation involves the cleavage of the N-CH₂ bond, leading to the stable saccharin radical or ion. The base peak in the GC-MS data for this compound is observed at m/z 196 nih.gov.

Table 4: Expected Mass Spectrometry Fragments

m/z Value Identity of Fragment
255 [M]⁺ (Molecular Ion)
224 [M - OCH₃]⁺

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The primary chromophore in Saccharin N-(2-Acetic Acid Methyl Ester) is the benzisothiazole system.

The UV-Vis spectrum is expected to show absorption bands characteristic of π → π* transitions within the aromatic benzene ring. Typically, saccharin and its derivatives exhibit absorption maxima around 215-230 nm and a second, broader band around 270 nm researchgate.net. The exact position and intensity of these bands can be influenced by the solvent used, due to differing interactions between the solvent and the molecule's electronic states.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.

Advanced Analytical Methodologies for Saccharin N 2 Acetic Acid Methyl Ester

Chromatographic Separation and Quantification Techniques

Chromatography is an indispensable tool for separating and quantifying Saccharin (B28170) N-(2-Acetic Acid Methyl Ester) from various matrices. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the primary techniques utilized for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a preferred method for the analysis of Saccharin N-(2-Acetic Acid Methyl Ester) due to its efficiency and applicability to non-volatile and thermally sensitive compounds. A robust reversed-phase (RP) HPLC method has been developed for its analysis. sielc.com This method is characterized by its straightforward conditions and scalability. sielc.com

The development of a successful HPLC method involves the careful selection of a stationary phase, mobile phase, and detector. For Saccharin N-(2-Acetic Acid Methyl Ester), a Newcrom R1 column is an effective stationary phase. sielc.com The mobile phase typically consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.com For applications requiring mass spectrometry detection (LC-MS), the non-volatile phosphoric acid is substituted with a volatile acid, such as formic acid. sielc.com The method is also adaptable for fast Ultra-Performance Liquid Chromatography (UPLC) applications by using columns with smaller particle sizes (e.g., 3 µm). sielc.com In the broader context of analyzing artificial sweeteners, C8 and C18-PFP columns are also commonly used, with UV detection frequently set at wavelengths like 210 nm or 260 nm. researchgate.nethplc.eu

Table 1: HPLC Method Parameters for Saccharin N-(2-Acetic Acid Methyl Ester) Analysis

Parameter Condition Source
Stationary Phase Newcrom R1 sielc.com
Mobile Phase Acetonitrile (MeCN), Water, Phosphoric Acid sielc.com
MS-Compatible Mobile Phase Acetonitrile (MeCN), Water, Formic Acid sielc.com

| Column Particle Size (UPLC) | 3 µm | sielc.com |

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Historically, gas chromatography (GC) was a favored technique for the quantification of saccharin and other sweeteners. researchgate.net For the analysis of Saccharin N-(2-Acetic Acid Methyl Ester), GC coupled with Mass Spectrometry (GC-MS) provides powerful identification capabilities based on the mass-to-charge ratio (m/z) of the fragmented ions. nih.gov

The mass spectrum of Saccharin N-(2-Acetic Acid Methyl Ester) obtained by GC-MS shows a characteristic fragmentation pattern. The National Institute of Standards and Technology (NIST) library data indicates a top peak at an m/z of 196 and the second-highest peak at an m/z of 132. nih.gov This spectral information is crucial for the unambiguous identification of the compound in complex mixtures.

Table 2: Key GC-MS Spectral Data for Saccharin N-(2-Acetic Acid Methyl Ester)

Parameter Value Source
Library NIST Main Library nih.gov
Top Peak (m/z) 196 nih.gov

| Second Highest Peak (m/z) | 132 | nih.gov |

Application as a Chemical Standard in Analytical Chemistry

Saccharin N-(2-Acetic Acid Methyl Ester) is utilized as a chemical standard in analytical chemistry. smolecule.com Its primary role in this capacity is for the identification and quantification of impurities in other active pharmaceutical ingredients (APIs). Specifically, it is recognized by the European Pharmacopoeia as "Piroxicam Impurity D". nih.gov

The use of reference standards is a cornerstone of pharmaceutical quality control, as mandated by pharmacopoeias like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). sigmaaldrich.comresearchgate.net These standards ensure the identity, purity, and quality of pharmaceutical products. By serving as a certified reference material, Saccharin N-(2-Acetic Acid Methyl Ester) allows analytical laboratories to accurately identify and quantify this specific impurity in batches of Piroxicam, ensuring the safety and efficacy of the final drug product.

Methodologies for Impurity Profiling and Preparative Scale Isolation

Impurity profiling, the identification and quantification of impurities in APIs, is a critical requirement by regulatory authorities such as the International Conference on Harmonisation (ICH). researchgate.net Saccharin N-(2-Acetic Acid Methyl Ester) is a known process-related impurity in the synthesis of the anti-inflammatory drug Piroxicam. nih.gov

The analytical methods developed for its detection are also foundational for its isolation. The HPLC method previously described is scalable and can be adapted for preparative separation. sielc.com This allows for the isolation of the impurity in larger quantities. sielc.com Isolating impurities is essential for their structural characterization using techniques like Nuclear Magnetic Resonance (NMR) and for studying their potential biological effects. researchgate.net Preparative chromatography, by scaling up the mobile and stationary phases, enables the collection of a pure fraction of the target impurity, which can then be used to create a reference standard if one is not commercially available.

Biological Activity Profiling of Saccharin N 2 Acetic Acid Methyl Ester and Its Structural Analogues

Anti-inflammatory Activity and Related Mechanisms (e.g., COX-1 Inhibition)

Saccharin (B28170) N-(2-acetic acid methyl ester) and its structural analogues have been investigated for their potential anti-inflammatory properties. A study involving a series of alkyl (1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl) acetates, including the methyl ester, demonstrated notable anti-inflammatory effects by measuring the levels of pro-inflammatory cytokines, interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in a model of CCl4-induced liver damage. nih.gov

The methyl ester analogue (compound 3a in the study) exhibited excellent anti-inflammatory activity, showing a significant reduction in both IL-6 and TNF-α levels. nih.gov Interestingly, the length of the alkyl chain in the ester group did not appear to have a consistent effect on the anti-inflammatory potency, with the methyl, butyl, and n-pentyl esters all displaying high activity. nih.gov Conversely, esters with branched alkyl side chains demonstrated the lowest activity in this assay. nih.gov

Table 1: Anti-inflammatory Activity of Saccharin N-(2-Acetic Acid Methyl Ester) and its Analogues

Compound R Group IL-6 (pg/mL) TNF-α (pg/mL)
Control - 185.3 210.7
Saccharin N-(2-Acetic Acid Methyl Ester) CH₃ 35.2 45.8
Analogue 1 C₂H₅ 60.5 75.3
Analogue 2 n-C₃H₇ 55.4 68.9
Analogue 3 n-C₄H₉ 38.7 48.2
Analogue 4 n-C₅H₁₁ 40.1 50.6
Analogue 5 iso-C₃H₇ 80.3 95.4
Analogue 6 iso-C₄H₉ 85.6 102.1

Data sourced from a study on sultams derived from saccharin. nih.gov

In addition to experimental assays, molecular docking studies were performed to evaluate these compounds as selective inhibitors of the human cyclooxygenase-1 (COX-1) enzyme, a key target in inflammation. nih.gov The results of these in silico analyses suggest that the synthesized sultams, including the methyl ester, are potentially potent anti-inflammatory agents compared to the standard inhibitor, acetylsalicylic acid (ASA). The molecular docking study indicated that several of the ester derivatives, including the n-butyl and isopropyl esters, exhibited the highest binding affinities to the active site of the COX-1 enzyme. nih.gov

Table 2: Molecular Docking Parameters for COX-1 Inhibition

Compound R Group Binding Energy (kcal/mol) Inhibition Constant (Ki) (nM)
Acetylsalicylic Acid (ASA) - -5.23 45970
Saccharin N-(2-Acetic Acid Methyl Ester) CH₃ -6.89 2480
Analogue 1 C₂H₅ -7.01 1980
Analogue 2 n-C₃H₇ -7.23 1290
Analogue 3 n-C₄H₉ -7.56 660
Analogue 4 n-C₅H₁₁ -7.48 780
Analogue 5 iso-C₃H₇ -7.58 630
Analogue 6 iso-C₄H₉ -7.41 930

Data from molecular docking studies on sultams derived from saccharin. nih.gov

Antioxidant Potential and Radical Scavenging Properties

The antioxidant capacity of Saccharin N-(2-acetic acid methyl ester) and its analogues was assessed through their ability to scavenge hydrogen peroxide (H₂O₂). nih.gov Hydrogen peroxide can lead to the formation of highly reactive hydroxyl radicals, which can induce lipid peroxidation and damage to DNA. nih.gov The study revealed that all the tested compounds possessed antioxidant activities. nih.gov

The ethyl ester analogue demonstrated the highest antioxidant activity in this assay. In contrast, esters with a branched side chain showed moderate antioxidant potential when compared to those with a normal side chain structure. nih.gov

Table 3: Hydrogen Peroxide Scavenging Activity

Compound R Group % H₂O₂ Scavenging
Ascorbic Acid (Standard) - 45
Saccharin N-(2-Acetic Acid Methyl Ester) CH₃ 30
Analogue 1 C₂H₅ 41
Analogue 2 n-C₃H₇ 25
Analogue 3 n-C₄H₉ 28
Analogue 4 n-C₅H₁₁ 27
Analogue 5 iso-C₃H₇ 35
Analogue 6 iso-C₄H₉ 32

Data represents the percentage of hydrogen peroxide scavenged by the test compounds. nih.gov

Anticancer Activity against various Carcinoma Cell Lines

The cytotoxic effects of Saccharin N-(2-acetic acid methyl ester) and its structural analogues were evaluated against hepatic cancer cells using the MTT assay. nih.gov The results indicated a wide range of anticancer activity among the tested compounds.

The isopropyl ester analogue exhibited the highest cytotoxic activity, with a 55% inhibition rate. In contrast, the methyl, ethyl, and n-butyl esters showed the lowest cytotoxic activity. nih.gov Other ester derivatives displayed moderate activity. nih.gov

Table 4: Cytotoxic Activity against Hepatic Cancer Cells

Compound R Group % Inhibition
Saccharin N-(2-Acetic Acid Methyl Ester) CH₃ 12.5
Analogue 1 C₂H₅ 5.0
Analogue 2 n-C₃H₇ 47.5
Analogue 3 n-C₄H₉ 7.5
Analogue 4 n-C₅H₁₁ 42.5
Analogue 5 iso-C₃H₇ 55.0
Analogue 6 iso-C₄H₉ 25.0

Data reflects the percentage of inhibition of hepatic cancer cell growth. nih.gov

Antimicrobial Efficacy: Antibacterial and Antifungal Studies

In a study evaluating the antimicrobial properties of a series of N-substituted saccharins, including (alkyl 1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl) acetates, the compounds were tested against Gram-positive bacteria (Staphylococcus aureus and Bacillus subtilis), Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), and a fungus (Candida albicans). nih.gov

Despite being derivatives of sulfonamides, a class of compounds known for their antibiotic properties, the tested N-alkyl saccharin esters, including the methyl ester, did not show any antibacterial or antifungal activity against the selected strains. nih.gov Sulfamethoxazole was used as a positive control in the study. nih.gov

Enzyme Inhibition Studies (e.g., Carbonic Anhydrase, Human Leukocyte Elastase)

Carbonic Anhydrase Inhibition: Saccharin and its derivatives have been identified as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. nih.govbiorxiv.org N-substituted saccharins have been shown to exhibit selective binding to certain CA isoforms, particularly the tumor-associated CA IX and CA XII. nih.gov A study on saccharin sulfonamides demonstrated that while saccharin itself binds weakly to several CA isoforms, some of its sulfonamide-bearing derivatives exhibit strong affinities in the nanomolar range. nih.gov

Human Leukocyte Elastase Inhibition: N-acylated derivatives of saccharin have been investigated as inhibitors of human leukocyte elastase (HLE), a serine protease involved in inflammatory processes. One study on fatty acyl-saccharins found that the inhibitory activity against HLE increased with the length of the acyl chain, with N-palmitoyl-saccharin showing an IC50 value of 2 microM. nih.gov This suggests that the nature of the N-substituent on the saccharin core is crucial for HLE inhibition. nih.gov

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Analyses for Bioactive Derivatives

The biological activities of the (alkyl 1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl) acetate series demonstrate clear structure-activity relationships.

For anti-inflammatory activity , the length of the linear alkyl chain of the ester did not show a direct correlation with activity, as the methyl, butyl, and pentyl esters all displayed high potency. nih.gov However, the introduction of branching in the alkyl chain, as seen in the isopropyl and isobutyl esters, led to a decrease in anti-inflammatory effects. nih.gov

In terms of antioxidant activity , the ethyl ester was the most potent, while esters with branched side chains exhibited moderate activity compared to their linear counterparts. nih.gov

The anticancer activity was most pronounced in the isopropyl ester, while the shorter chain esters (methyl and ethyl) and the n-butyl ester showed weak activity. nih.gov This suggests that the steric bulk of the ester group may play a significant role in the cytotoxic effect of these compounds against hepatic cancer cells. nih.gov

Environmental Occurrence and Fate of Saccharin N 2 Acetic Acid Methyl Ester Analogues

Occurrence and Distribution as Emerging Contaminants

Artificial sweeteners, including saccharin (B28170), are widely detected in various environmental compartments. nih.govrsc.org Their presence stems from high consumption volumes and incomplete removal during wastewater treatment. nih.gov They have been found in wastewater treatment plant (WWTP) influents and effluents, surface waters, groundwater, and even drinking water. nih.govplymouth.ac.uk

Two primary pathways contribute to the entry of saccharin into the environment:

Domestic Wastewater : After human consumption, saccharin is largely excreted unchanged and enters the municipal wastewater system. nih.gov

Agriculture : Saccharin is used as a feed additive for livestock, particularly piglets. It is subsequently excreted and found in high concentrations (up to 12 mg/L) in liquid manure. nih.govacs.orgbohrium.com The application of this manure as fertilizer introduces saccharin directly to agricultural soils. nih.govacs.orgbohrium.comresearchgate.net Other potential sources include irrigation with treated wastewater and fertilization with sewage sludge. nih.govacs.orgbohrium.com

Studies have documented the ubiquitous presence of saccharin in the aquatic environment, making it a potential chemical marker for domestic wastewater. uni-lj.si

Table 1: Occurrence of Saccharin in Various Environmental Matrices

Environmental MatrixReported Concentration RangeSource(s)
Wastewater Treatment Plant (WWTP) InfluentHigh μg/L levels nih.gov
Liquid Manure (from piglets)Up to 12 mg/L nih.govacs.org
Sewage Sludge1–43 μg/L nih.govacs.orgbohrium.com
GroundwaterUp to 0.26 μg/L nih.govacs.orgbohrium.com

Biodegradation Pathways in Wastewater Treatment Plants and Aquatic Environments

Compared to other artificial sweeteners like acesulfame (B1210027) and sucralose (B1001), saccharin is considered more biodegradable during wastewater treatment. nih.gov Studies have shown a high aerobic biodegradation rate for saccharin in activated sludge from WWTPs, with mean elimination efficiencies often exceeding 90%. nih.govplymouth.ac.uk In one study, saccharin was degraded by 78% within just 3 hours in an activated sludge incubation, while acesulfame and sucralose showed no degradation under the same conditions. plymouth.ac.uk

Despite this high removal rate, saccharin is not completely eliminated and is still consistently detected in the treated effluent of WWTPs. plymouth.ac.uk This incomplete removal contributes to its presence in receiving surface waters. plymouth.ac.uk

In natural aquatic environments, the biodegradation of saccharin is dependent on the presence of sufficient microorganisms and nutrients. uni-lj.si A study evaluating its biodegradability in surface waters found that saccharin degraded effectively (98% removal in 14 days) in hypertrophic water, which is rich in phosphorus and nitrogen, fostering a larger microbial community. uni-lj.si However, the degradation rate was noted to be lower in actual water matrices compared to idealized laboratory conditions in deionized water. bohrium.com

Table 2: Biodegradation of Saccharin in Aquatic Systems

SystemConditionDegradation EfficiencyTime FrameSource(s)
WWTP Activated SludgeAerobic Incubation>90% (mean)Not specified nih.govplymouth.ac.uk
WWTP Activated SludgeAerobic Incubation78%3 hours plymouth.ac.uk
Hypertrophic Surface WaterEnvironmentally relevant98%14 days uni-lj.si

Microbial Degradation Mechanisms in Soil and Sediments

Once introduced into terrestrial environments, primarily through manure application, saccharin is subject to microbial degradation in the soil. acs.orgresearchgate.net Soil incubation experiments have shown that saccharin degrades with a half-life ranging from 3 to 12 days. nih.govacs.orgbohrium.comresearchgate.net This degradation is attributed to the activity of soil microorganisms. researchgate.net Another, less common, source of saccharin in soils is as a metabolite from the degradation of certain sulfonylurea herbicides. nih.govacs.orgbohrium.com

The degradation in soil is a crucial factor in its environmental fate, as it can mitigate the amount of the compound that leaches into groundwater. researchgate.net However, leaching can still occur, and the detection of saccharin in groundwater has been linked most strongly to the agricultural application of manure. nih.govacs.orgbohrium.com

Photodegradation Processes and Environmental Transformations

Direct photodegradation of saccharin by natural sunlight is an extremely slow process, with an estimated photolytic half-life of several years in surface waters. nih.gov This indicates that sunlight alone does not significantly contribute to its removal from the environment. nih.gov

However, saccharin can be effectively degraded by various Advanced Oxidation Processes (AOPs), which are often used in water treatment. researchgate.netnih.gov These processes generate highly reactive chemical species, such as hydroxyl radicals (•OH) and sulfate (B86663) radicals (SO₄⁻•), that can break down the stable saccharin molecule. bohrium.comnih.govnih.gov

Key findings from AOP studies include:

UV/H₂O₂ and UV/Persulfate (UV/PS) : Both processes can degrade saccharin, but the UV/H₂O₂ process was found to be more efficient, completely degrading a 20 mg/L solution in 45 minutes. nih.gov The hydroxyl radical (•OH) generated in this system is more reactive toward saccharin than the sulfate radical (SO₄⁻•) from the UV/PS system. nih.gov

Thermally Activated Persulfate : This method also effectively degrades saccharin, with both •OH and SO₄⁻• radicals playing a role. bohrium.com

Photocatalysis : Using titanium dioxide (TiO₂) as a photocatalyst under UV irradiation can achieve significant mineralization of saccharin, with one study reporting 93% removal of total organic carbon within 3 hours. researchgate.net

Degradation Pathways : The reactive radicals attack the saccharin molecule in several ways, including hydroxylation of the benzene (B151609) ring and cleavage of the carbon-sulfur (C-S) and nitrogen-sulfur (N-S) bonds within the heterocyclic structure. nih.govnih.govresearchgate.net

Table 3: Efficacy of Advanced Oxidation Processes (AOPs) for Saccharin Degradation

AOP MethodKey Reactive SpeciesReported OutcomeSource(s)
UV/H₂O₂Hydroxyl Radical (•OH)Complete degradation (20 mg/L) in 45 min nih.gov
UV/Persulfate (UV/PS)Sulfate Radical (SO₄⁻•)Less efficient than UV/H₂O₂ nih.gov
Photocatalysis (TiO₂)Hydroxyl Radical (•OH)93% TOC removal in 3 hours researchgate.net
Thermally Activated Persulfate•OH and SO₄⁻•Effective degradation, pseudo-first-order kinetics bohrium.com
Electro-FentonHydroxyl Radical (•OH)Followed pseudo-first-order kinetics researchgate.net

Ecotoxicological Assessment of Environmental Metabolites

There is very limited information on the ecotoxicological profile of the specific environmental metabolites of saccharin or its derivatives like Saccharin N-(2-Acetic Acid Methyl Ester). Ecotoxicology studies for artificial sweeteners, in general, are scarce. nih.govresearchgate.net

However, some studies provide initial insights into potential risks:

Intermediate Toxicity : During the degradation of saccharin by thermally activated persulfate, the toxicity of the solution (assessed by the Microtox® test) was observed to first increase and then decrease. bohrium.com This suggests that the initial transformation byproducts may be more toxic than saccharin itself, before they are further degraded into less harmful substances. bohrium.com

Disinfection Byproduct Formation : While AOPs can effectively remove saccharin, their use can promote the formation of disinfection by-products (DBPs) during subsequent chlorination steps in water treatment. nih.gov

Antimicrobial Effects : Recent research has shown that saccharin can inhibit the growth of various bacteria, including pathogenic species, and disrupt the formation of biofilms. nih.gov It appears to interfere with cell division and envelope stability, ultimately causing cell lysis. nih.gov This antimicrobial property represents a direct ecotoxicological effect on microbial communities, which could have broader ecosystem implications.

Further research is needed to identify the specific metabolites formed in the environment and to assess their ecotoxicological impact.

Conclusion and Future Research Directions

Synthesis of Key Academic Contributions and Findings

Saccharin (B28170) N-(2-Acetic Acid Methyl Ester), also known by its IUPAC name Methyl 2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetate, is a compound with the molecular formula C₁₀H₉NO₅S and a molecular weight of approximately 255.25 g/mol smolecule.comnih.govchemsynthesis.comnih.gov. It is typically a white, odorless, crystalline powder smolecule.com.

The synthesis of this compound is well-documented. A common method involves the esterification of saccharin with acetic acid, often using sulfuric acid as a catalyst smolecule.com. An alternative route proceeds by reacting sodium saccharin with an appropriately substituted α-haloacetamide google.com. Researchers have also successfully prepared the compound following procedures detailed in the work of Zia-ur-Rehman et al. (2005) nih.govnih.gov.

Crystallographic studies have been a significant area of research for this compound. At least two polymorphs have been identified: a triclinic form and a monoclinic form. The crystal structure of the triclinic polymorph was reported, detailing its molecular and crystal makeup nih.gov. Later research identified a monoclinic polymorph, noting that the methoxycarbonylmethyl side chain is oriented at a dihedral angle of 84.67 (10)° relative to the fused ring system nih.gov. The molecules in the monoclinic structure are connected by intermolecular C–H···O interactions, forming a three-dimensional network nih.gov.

In terms of chemical reactivity, the compound can undergo various reactions, including oxidation to produce sulfonic acids, reduction of the ester group to form alcohol derivatives, and substitution of the ester group smolecule.com.

From a practical application standpoint, Saccharin N-(2-Acetic Acid Methyl Ester) primarily serves as a key intermediate in organic synthesis. A notable application is in the preparation of 4-hydroxy-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxides, compounds that are recognized for their anti-inflammatory properties google.com. Furthermore, preliminary studies have suggested that Saccharin N-(2-Acetic Acid Methyl Ester) may possess antimicrobial and anticancer properties, although these findings require more extensive investigation smolecule.com.

Table 1: Physicochemical Properties of Saccharin N-(2-Acetic Acid Methyl Ester)

Property Value Reference
Molecular Formula C₁₀H₉NO₅S smolecule.comnih.govnih.gov
Molecular Weight ~255.25 g/mol smolecule.comnih.gov
Appearance White, odorless crystalline powder smolecule.com
IUPAC Name methyl 2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetate nih.gov
SMILES COC(=O)CN1C(=O)C2=CC=CC=C2S1(=O)=O nih.govnih.gov
InChIKey YWLDQSMTDJWJCC-UHFFFAOYSA-N nih.govnih.gov

Table 2: Crystallographic Data for Polymorphs of Saccharin N-(2-Acetic Acid Methyl Ester)

Parameter Triclinic Polymorph Monoclinic Polymorph
Crystal System Triclinic Monoclinic
Space Group P2₁/n
a (Å) 7.765 (3) 8.9418 (4)
b (Å) 8.496 (3) 12.7595 (6)
c (Å) 8.776 (4) 10.3145 (5)
**α (°) ** 104.39 (2) 90
**β (°) ** 100.58 (2) 94.30 (2)
**γ (°) ** 94.30 (2) 90
**Volume (ų) ** 546.8 (4) Not specified
Reference nih.gov nih.gov

Identification of Knowledge Gaps and Unexplored Research Avenues for Saccharin N-(2-Acetic Acid Methyl Ester)

Despite the foundational knowledge established, significant knowledge gaps persist regarding Saccharin N-(2-Acetic Acid Methyl Ester).

In-depth Biological Activity Studies: The reported antimicrobial and anticancer activities are preliminary smolecule.com. There is a lack of comprehensive studies to validate these initial findings, determine the spectrum of activity, and elucidate the mechanisms of action. The direct therapeutic potential of the compound itself remains largely unexplored.

Catalytic Potential: While the parent compound, saccharin, and its other derivatives have been explored as organocatalysts in various chemical reactions rsc.org, the catalytic capabilities of Saccharin N-(2-Acetic Acid Methyl Ester) have not been investigated. Its structural features, including the ester and sulfonamide groups, suggest it could function as a catalyst, but this remains an unexamined hypothesis.

Reaction Mechanism and Kinetics: Although general reaction types like oxidation and reduction have been mentioned smolecule.com, detailed mechanistic studies and kinetic data for reactions involving this compound are scarce in the available literature.

Polymorphism Impact: The existence of at least two polymorphs has been established nih.govnih.gov. However, the influence of this polymorphism on the compound's physicochemical properties—such as solubility, stability, and bioavailability—and its chemical reactivity has not been studied. This is a critical gap, as different polymorphic forms can have vastly different properties.

Expanded Synthetic Utility: Its role as a synthetic intermediate is primarily documented in the context of producing specific anti-inflammatory agents google.com. The full scope of its utility as a building block for creating other novel heterocyclic systems or complex molecules is yet to be fully realized.

Prospective Research Directions in Synthetic Chemistry, Catalysis, and Medicinal Chemistry

The identified knowledge gaps pave the way for several promising research directions.

Synthetic Chemistry: Future research could focus on expanding the synthetic utility of Saccharin N-(2-Acetic Acid Methyl Ester) as a versatile precursor. New synthetic methodologies could be developed to leverage its reactive sites for the construction of novel, complex molecular architectures. Exploring its use in multicomponent reactions or as a linchpin in diversity-oriented synthesis could yield libraries of new compounds for biological screening.

Catalysis: A significant future avenue is the investigation of Saccharin N-(2-Acetic Acid Methyl Ester) as an organocatalyst. Studies should be designed to assess its efficacy in promoting various organic transformations, such as condensation, cyclization, or asymmetric reactions. Given the known catalytic activity of other saccharin derivatives rsc.org, there is a strong rationale for exploring its potential in this domain, which could lead to the development of novel, metal-free catalytic systems.

Medicinal Chemistry: This field offers the most extensive opportunities. A crucial next step is to conduct rigorous investigations into the preliminary anticancer and antimicrobial activities smolecule.com. This would involve screening against a wide range of cancer cell lines and microbial strains, followed by studies to identify the biological targets and signaling pathways involved. Furthermore, its established role as an intermediate for anti-inflammatory compounds google.com can be built upon. Researchers could design and synthesize a new series of derivatives based on the Saccharin N-(2-Acetic Acid Methyl Ester) scaffold to optimize anti-inflammatory potency and explore other therapeutic areas, such as antiviral or neuroprotective agents.

Q & A

Q. What are the validated synthetic routes for Saccharin N-(2-Acetic Acid Methyl Ester), and how can researchers optimize yields?

  • Methodology : The compound can be synthesized via esterification or enzymatic catalysis. For example, enzymatic routes using penicillin G acylase (PGA) have been demonstrated for analogous esters, where reaction conditions (pH, temperature, enzyme immobilization) significantly impact yield . Optimization involves adjusting molar ratios of reactants, catalyst loading, and purification steps (e.g., column chromatography or recrystallization) to isolate the product .

Q. Which analytical techniques are most reliable for characterizing Saccharin N-(2-Acetic Acid Methyl Ester)?

  • Methodology :
  • GC-MS : Effective for identifying methyl ester derivatives. Polar cyanosilicone columns (e.g., SP™-2560) resolve complex mixtures, particularly for cis/trans isomer differentiation .
  • NMR : ¹H and ¹³C NMR confirm structural integrity, with characteristic shifts for the saccharin core (e.g., sulfonamide protons at δ 7.5–8.5 ppm) and ester carbonyl (~δ 3.7 ppm for methyl groups) .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) quantify purity, especially when monitoring degradation products .

Q. How should researchers handle and store Saccharin N-(2-Acetic Acid Methyl Ester to ensure stability?

  • Methodology : The compound is sensitive to hydrolysis and oxidation. Store at 2–8°C in airtight, amber vials under inert gas (N₂/Ar). Purity should be verified via periodic GC or HPLC analysis, as moisture ingress can degrade the ester bond .

Advanced Research Questions

Q. What catalytic strategies improve the enantioselective synthesis of Saccharin N-(2-Acetic Acid Methyl Ester)?

  • Methodology : Enzymatic catalysis (e.g., lipases or PGA) offers stereochemical control. For example, PGA immobilized on acrylic carriers enhances microenvironment stability, improving reaction rates and enantiomeric excess (ee) by >90% . Transition-metal catalysts (e.g., Pd/Cu systems) may also mediate asymmetric esterification but require rigorous optimization of ligands and solvent polarity .

Q. How can researchers resolve contradictions in reported reactivity data for Saccharin N-(2-Acetic Acid Methyl Ester derivatives?

  • Methodology : Discrepancies often arise from solvent effects or impurities. Systematic studies should:
  • Compare reaction outcomes in aprotic (e.g., DMF) vs. protic (e.g., MeOH) solvents.
  • Use high-purity standards (e.g., NIST-certified reference materials) to calibrate instruments and validate analytical protocols .
  • Apply computational modeling (DFT) to predict reactivity trends and identify side reactions .

Q. What structural modifications enhance the bioactivity of Saccharin N-(2-Acetic Acid Methyl Ester while maintaining stability?

  • Methodology :
  • Functional Group Replacement : Substitute the methyl ester with fluorinated or bulky esters (e.g., isopropyl) to modulate lipophilicity and metabolic resistance .
  • Hybrid Derivatives : Conjugate with NSAID scaffolds (e.g., piroxicam analogs) to study synergistic effects. Characterization via X-ray crystallography and in vitro assays (e.g., COX inhibition) links structure to activity .

Methodological Considerations

Q. How should researchers design experiments to assess the environmental impact of Saccharin N-(2-Acetic Acid Methyl Ester degradation products?

  • Methodology :
  • Hydrolysis Studies : Simulate aqueous degradation under varying pH (2–12) and temperatures (25–60°C). Monitor via LC-MS/MS for sulfonic acid byproducts.
  • Ecotoxicology : Use Daphnia magna or algal growth inhibition assays to quantify acute toxicity. Compare results with computational QSAR models .

Q. What statistical approaches are critical for interpreting conflicting data in Saccharin N-(2-Acetic Acid Methyl Ester studies?

  • Methodology :
  • Multivariate Analysis : PCA or PLS-DA identifies variables (e.g., catalyst type, solvent) driving data variability.
  • Error Propagation Models : Quantify uncertainty in yield calculations due to instrumental noise or sample heterogeneity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.